

EAI001: Application Notes and Protocols for Studying EGFR L858R/T790M Mutation

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Compound of Interest		
Compound Name:	EAI001	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **EAI001**, a potent and selective allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), specifically for studying the drug-resistant L858R/T790M double mutation. This document outlines the mechanism of action of **EAI001**, presents key quantitative data, and offers detailed protocols for in vitro and in vivo experimental applications.

Introduction to EAI001

EAI001 is a fourth-generation, non-ATP-competitive inhibitor that targets an allosteric site on the EGFR kinase domain.[1] This unique mechanism of action allows it to effectively inhibit EGFR mutants that have developed resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs), such as the T790M "gatekeeper" mutation.[1] The L858R mutation is a primary activating mutation that sensitizes non-small cell lung cancer (NSCLC) to first-generation TKIs, while the subsequent acquisition of the T790M mutation confers resistance.[2] [3] **EAI001** offers a valuable tool for investigating the biology of this resistant phenotype and for the development of novel therapeutic strategies.

Mechanism of Action

EAI001 binds to a previously undisclosed allosteric pocket created by the outward displacement of the C-helix in the inactive conformation of the EGFR kinase.[4] This binding is non-competitive with respect to ATP.[1] By stabilizing this inactive conformation, **EAI001**



prevents the kinase from adopting its active state, thereby inhibiting autophosphorylation and downstream signaling.[4] The selectivity of **EAI001** for mutant EGFR, particularly the L858R/T790M double mutant, is attributed to the specific conformational changes induced by these mutations, which favor the formation of the allosteric binding pocket.[1]

Quantitative Data

The inhibitory activity of **EAI001** against various EGFR genotypes has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data for **EAI001** and its more potent derivative, EAI045.

Table 1: In Vitro Inhibitory Activity of **EAI001**

EGFR Genotype	IC50 (nM)	Assay Conditions
L858R/T790M	24	1 mM ATP[5][6]
L858R	750	1 mM ATP[7]
T790M	1700	1 mM ATP[7]
Wild-Type	>50,000	1 mM ATP[7]

Table 2: In Vitro Inhibitory Activity of EAI045 (A more potent analog of **EAI001**)

EGFR Genotype	IC50 (nM)	Assay Conditions
L858R/T790M	3	1 mM ATP[8]
Wild-Type	~3000	1 mM ATP[8]

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the effects of **EAI001** on cells harboring the EGFR L858R/T790M mutation.

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol measures the effect of **EAI001** on the proliferation of cancer cell lines.



Materials:

- H1975 cell line (human NSCLC with EGFR L858R/T790M)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- EAI001 stock solution (10 mM in DMSO)
- 96-well clear flat-bottom microplates
- MTS or MTT reagent
- Plate reader

Procedure:

- Cell Seeding: Seed H1975 cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 μL of complete medium. Allow cells to attach and grow for 24 hours.[9]
- Compound Dilution: Prepare a serial dilution of **EAI001** in complete medium. A common concentration range to test is 0.1 nM to 10 μM. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.[9]
- Treatment: Remove the medium from the cells and add 100 μ L of the prepared drug dilutions to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Viability Measurement:
 - For MTS Assay: Add 20 μL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.[5]
 - For MTT Assay: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm.[5]



 Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[9]

Protocol 2: Western Blotting for EGFR Phosphorylation

This protocol assesses the ability of **EAI001** to inhibit EGFR autophosphorylation.

Materials:

- H1975 cells
- EAI001
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Cell Treatment: Seed H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of EAI001 (e.g., 0.1x, 1x, and 10x IC₅₀) for a specified time (e.g., 2-6 hours). Include a vehicle control.[9]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 μ L of lysis buffer. Scrape the cells and collect the lysate.[9]



- Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[9]
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: In Vitro Kinase Assay (HTRF-based)

This protocol measures the direct inhibitory effect of **EAI001** on the enzymatic activity of purified EGFR L858R/T790M.

Materials:

- Purified recombinant EGFR L858R/T790M enzyme
- Kinase substrate (e.g., a biotinylated peptide)
- ATP
- EAI001
- HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., europiumlabeled anti-phosphotyrosine antibody and streptavidin-XL665)
- Assay buffer



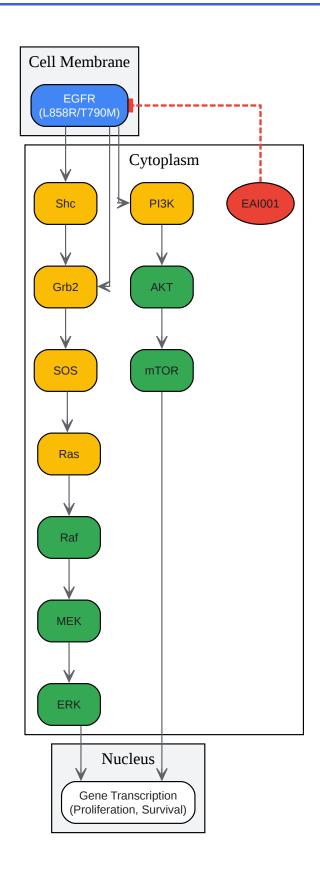
• 384-well low-volume plates

Procedure:

- Reaction Setup: In a 384-well plate, add the following components in this order:
 - EAI001 at various concentrations.
 - EGFR L858R/T790M enzyme.
 - A mixture of the kinase substrate and ATP to initiate the reaction.
- Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- Detection: Add the HTRF detection reagents to stop the reaction and initiate the detection process.
- Signal Measurement: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm and 665 nm.
- Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the inhibitor concentration to determine the IC₅₀ value.

Visualizations Signaling Pathway



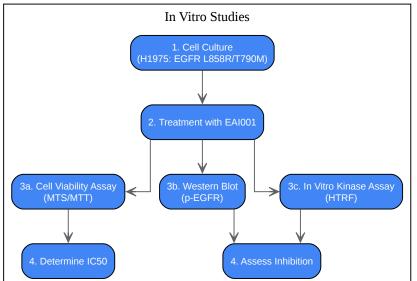


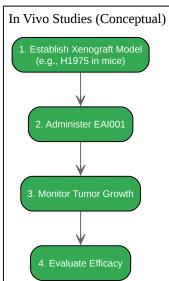
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Caption: EGFR L858R/T790M signaling pathway and the inhibitory action of EAI001.



Experimental Workflow



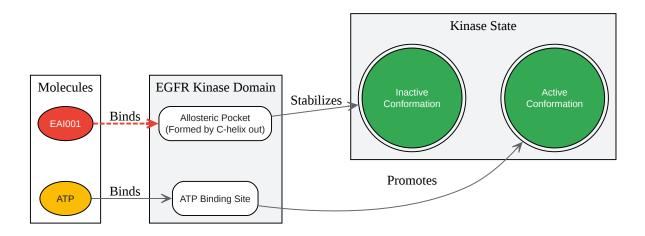


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Caption: A typical experimental workflow for evaluating the efficacy of **EAI001**.

Mechanism of Action





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Caption: The allosteric inhibition mechanism of **EAI001** on the EGFR kinase domain.

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